

Synthesis and characterization of 2-Ethoxy-5-fluorophenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Ethoxy-5-fluorophenylboronic acid

Cat. No.: B1591470

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Characterization of **2-Ethoxy-5-fluorophenylboronic Acid**

Abstract

2-Ethoxy-5-fluorophenylboronic acid is a versatile organoboron compound that has emerged as a crucial building block in modern organic synthesis and medicinal chemistry.^{[1][2]} Its unique substitution pattern, featuring an electron-donating ethoxy group and an electron-withdrawing fluorine atom, imparts valuable reactivity and selectivity. This guide provides a comprehensive overview of the synthesis, characterization, and application of this key intermediate, with a focus on field-proven insights and the causality behind experimental choices. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Introduction: The Strategic Value of 2-Ethoxy-5-fluorophenylboronic Acid

Arylboronic acids are a cornerstone of contemporary synthetic chemistry, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.^{[3][4]} These reactions facilitate the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules.^{[4][5]} **2-Ethoxy-5-fluorophenylboronic acid** (CAS No: 864301-27-9) is of particular interest within this class.

The fluorine substituent can enhance metabolic stability and binding affinity of target molecules, while the ethoxy group modulates electronic properties and solubility—attributes highly sought after in drug design.^{[6][7]} Consequently, this reagent is frequently employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^{[1][8]}

Synthesis Strategies: A Tale of Two Pathways

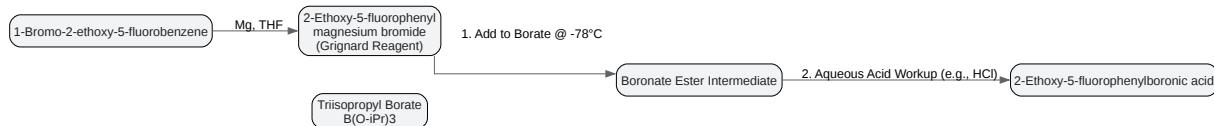
The preparation of arylboronic acids is a well-established field, with two primary methods dominating the landscape: the Grignard reaction and the lithiation-borylation sequence. The choice between them is often dictated by the functional group tolerance, availability of starting materials, and desired scale of the reaction.

Pathway A: The Grignard Reagent Method

This classic and robust method involves the formation of an aryl Grignard reagent from the corresponding aryl halide, which then acts as a nucleophile, attacking a trialkyl borate ester.^{[3][8][9]} Subsequent acidic hydrolysis liberates the desired boronic acid.

Causality and Experimental Insight:

- Why start with an Aryl Bromide? While aryl chlorides are cheaper, their reactivity in Grignard formation can be sluggish. Aryl iodides are highly reactive but more expensive and less stable. Aryl bromides offer a good compromise of reactivity and cost for industrial and laboratory-scale synthesis.
- The Role of the Borate Ester: Triisopropyl borate or trimethyl borate are commonly used. The bulky isopropyl groups can sometimes improve selectivity, but trimethyl borate is often sufficient. The reaction is performed at low temperatures (-78 °C to 0 °C) to prevent over-addition of the Grignard reagent to the borate, which would lead to undesired borinate and borinate byproducts.^[10]
- Acidic Workup: The hydrolysis step is critical. It not only protonates the boronate ester intermediate to form the boronic acid but also quenches any remaining Grignard reagent and helps to dissolve magnesium salts, simplifying purification.



[Click to download full resolution via product page](#)

Caption: General workflow for Grignard-based synthesis.

Pathway B: The Lithiation-Borylation Sequence

An alternative to the Grignard method is directed ortho-metalation followed by borylation. This "lithiation-borylation" approach uses a strong organolithium base, such as n-butyllithium, to deprotonate the aromatic ring at a position directed by a coordinating functional group.[11][12]

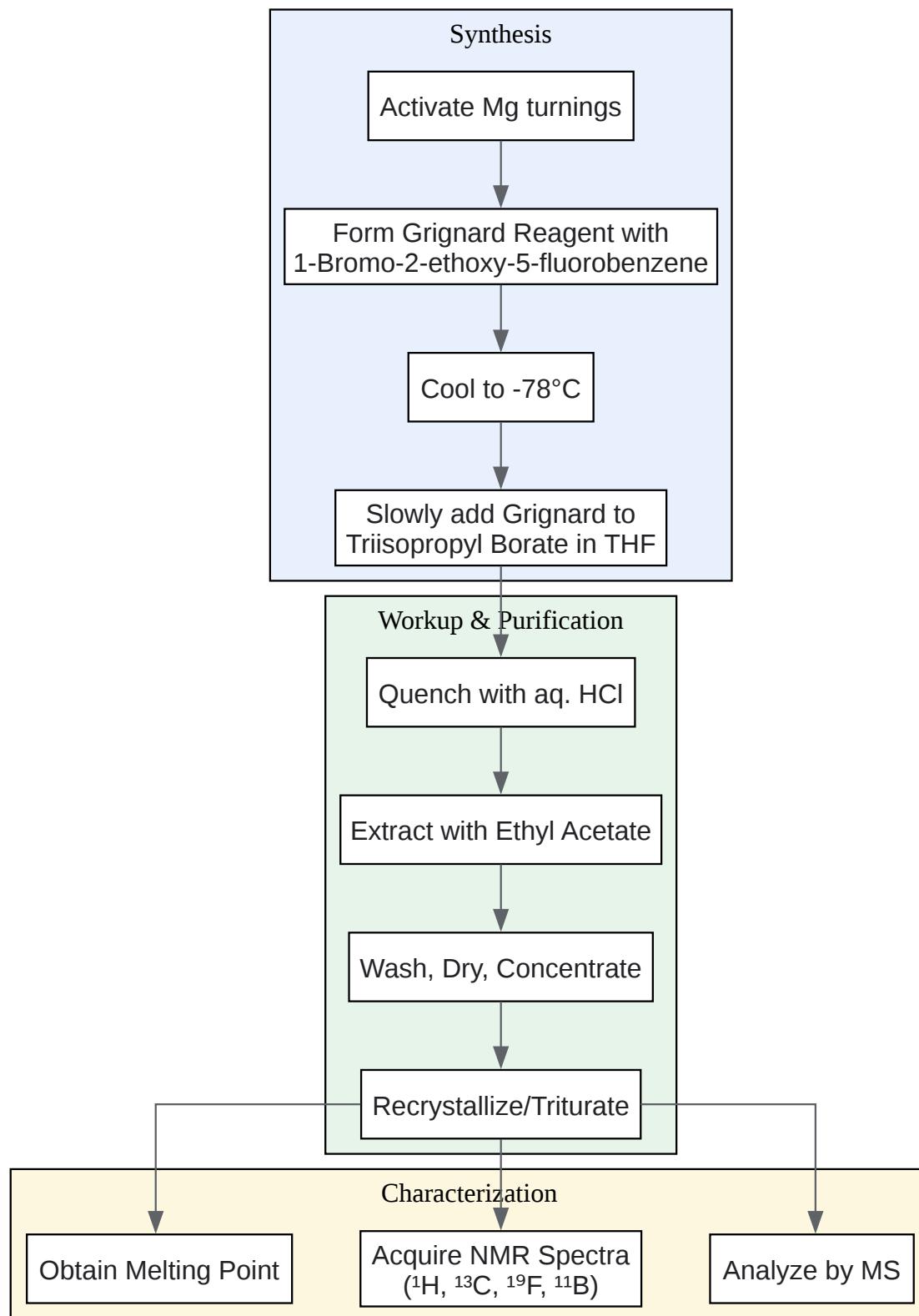
Causality and Experimental Insight:

- **Directing Groups:** The ethoxy group on the starting material (1-ethoxy-4-fluorobenzene) is a moderately effective directing group, guiding the lithium to the adjacent ortho position (C2). This provides regiochemical control that can be difficult to achieve otherwise.
- **Cryogenic Temperatures:** These reactions are run at very low temperatures (typically -78 °C) because the organolithium intermediates are highly reactive and thermally unstable.[11] This prevents side reactions and decomposition.
- **Advantages:** This method can be advantageous when the required aryl halide for the Grignard route is not readily available or when other functional groups on the molecule are incompatible with Grignard reagent formation.[13]

Detailed Synthetic Protocol (Grignard Method)

This protocol describes a representative procedure for the synthesis of **2-Ethoxy-5-fluorophenylboronic acid**.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: From reaction setup to final analysis.

Step-by-Step Procedure:

- **Setup:** A dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and an addition funnel is charged with magnesium turnings (1.2 eq.). The glassware must be rigorously flame-dried or oven-dried to exclude moisture.
- **Grignard Formation:** Anhydrous tetrahydrofuran (THF) is added to the flask. A small portion of a solution of 1-bromo-2-ethoxy-5-fluorobenzene (1.0 eq.) in THF is added. The reaction is initiated, if necessary, with gentle heating or a crystal of iodine. Once initiated, the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours.[14]
- **Borylation:** In a separate flame-dried flask, triisopropyl borate (1.5 eq.) is dissolved in anhydrous THF and the solution is cooled to -78 °C (dry ice/acetone bath). The prepared Grignard reagent is transferred to the addition funnel and added dropwise to the cold borate solution, maintaining the internal temperature below -65 °C.[10]
- **Workup:** After complete addition, the reaction is allowed to slowly warm to room temperature and stirred overnight. The mixture is then cooled in an ice bath and quenched by the slow addition of 2M aqueous hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).
- **Extraction:** The resulting biphasic mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude solid is purified by trituration with a mixture of hexanes and ethyl acetate or by recrystallization to yield **2-Ethoxy-5-fluorophenylboronic acid** as a white to off-white solid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the final product. Boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), especially in the solid state or in non-polar solvents, which can complicate analysis.[15]

Physical Properties

Property	Value	Source
CAS Number	864301-27-9	[16]
Molecular Formula	C ₈ H ₁₀ BFO ₃	[16]
Molecular Weight	183.97 g/mol	[16]
Appearance	White to off-white solid/powder	[17]
Melting Point	108-113 °C	[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of the title compound. Spectra are typically recorded in solvents like DMSO-d₆ or CDCl₃.

Nucleus	Expected Chemical Shifts (ppm) & Coupling	Rationale
¹ H NMR	~1.4 (t, 3H, -OCH ₂ CH ₃)~4.1 (q, 2H, -OCH ₂ CH ₃)~6.9-7.5 (m, 3H, Ar-H)~8.0 (s, 2H, -B(OH) ₂)	The ethoxy protons appear as a characteristic triplet and quartet. The aromatic protons will show complex splitting due to coupling with each other and with the fluorine atom. The boronic acid protons are broad and may exchange with water in the solvent.[18][19]
¹³ C NMR	~15 (-CH ₃)~65 (-OCH ₂)~115-135 (Ar-C)~155-160 (C-F, d)~158-162 (C-O, d)	The aromatic region will show 6 distinct signals. The carbon attached to fluorine will appear as a doublet with a large ¹ JCF coupling constant. The ipso-carbon attached to the boron atom is often broad or not observed due to quadrupolar relaxation.[20]
¹⁹ F NMR	~ -110 to -125 ppm	A single resonance is expected, which may appear as a multiplet due to coupling with the aromatic protons.[21]
¹¹ B NMR	~ +28 to +30 ppm	A single, often broad, signal is characteristic of a trigonal planar arylboronic acid.[20][22]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray Ionization (ESI) is a common technique for analyzing boronic acids.[23][24]

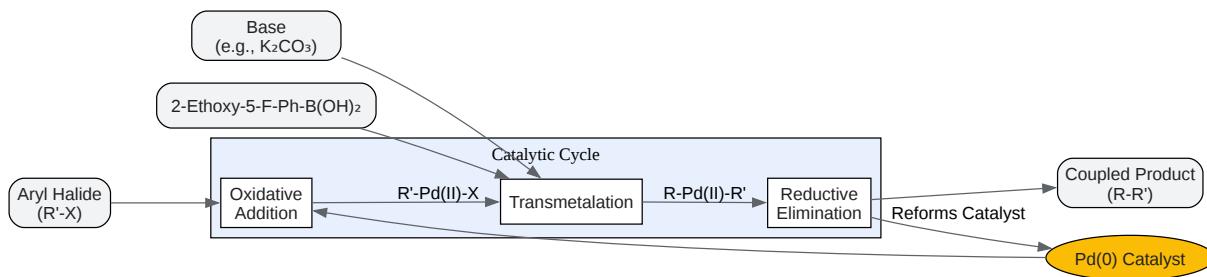
- Expected Ions: In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 183.06 is expected. In positive ion mode (ESI+), adducts such as [M+Na]⁺ at m/z 207.05 may be

observed.

- **Fragmentation:** Collision-induced dissociation (CID) of the parent ion often results in the loss of water (H_2O) or the entire boronic acid group, providing further structural confirmation.[25] The presence of fluorine provides a distinct isotopic signature.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of **2-Ethoxy-5-fluorophenylboronic acid** is as a coupling partner in Suzuki-Miyaura reactions.[6] This reaction is a robust method for forming biaryl structures, which are prevalent in many pharmaceutical agents.[4][26]



[Click to download full resolution via product page](#)

Caption: The Suzuki-Miyaura catalytic cycle.

In a typical application, **2-Ethoxy-5-fluorophenylboronic acid** is reacted with a heterocyclic halide (e.g., a chloropyrimidine or bromopyridine) in the presence of a palladium catalyst (like $\text{Pd}(\text{dppf})\text{Cl}_2$) and a base (such as K_2CO_3 or CsF) to construct complex scaffolds for kinase inhibitors or other drug candidates.[6][27][28]

Conclusion

2-Ethoxy-5-fluorophenylboronic acid is a high-value synthetic intermediate whose preparation is readily achieved through established organometallic routes. Its identity and purity can be unequivocally confirmed by a standard suite of analytical techniques, including NMR and mass spectrometry. The strategic placement of its functional groups makes it a powerful tool for medicinal chemists, enabling the efficient construction of complex, fluorinated biaryl systems via Suzuki-Miyaura cross-coupling, thereby accelerating the drug discovery process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Phenylboronic acid - American Chemical Society [acs.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
- 12. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]

- 14. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect
[ingentaconnect.com]
- 15. Properties of a model aryl boronic acid and its boroxine - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. 2-Ethoxy-5-fluorophenylboronic acid, CasNo.864301-27-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 18. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 19. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR [m.chemicalbook.com]
- 20. rsc.org [rsc.org]
- 21. spectrabase.com [spectrabase.com]
- 22. spectrabase.com [spectrabase.com]
- 23. Arylboronic acid chemistry under electrospray conditions - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. mdpi.com [mdpi.com]
- 27. scholarship.claremont.edu [scholarship.claremont.edu]
- 28. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis and characterization of 2-Ethoxy-5-fluorophenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591470#synthesis-and-characterization-of-2-ethoxy-5-fluorophenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com